molecular formula C8H11N3 B6260393 6-cyclopropyl-N-methylpyridazin-3-amine CAS No. 1344209-24-0

6-cyclopropyl-N-methylpyridazin-3-amine

Katalognummer: B6260393
CAS-Nummer: 1344209-24-0
Molekulargewicht: 149.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-N-methylpyridazin-3-amine is a pyridazine derivative characterized by a cyclopropyl substituent at the 6-position and a methylamine group at the 3-position. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and hydrogen-bonding capabilities.

Eigenschaften

CAS-Nummer

1344209-24-0

Molekularformel

C8H11N3

Molekulargewicht

149.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Precursors

Pyridazine ring formation via cyclization reactions represents a foundational approach. A common strategy involves the condensation of 1,2-diketones with hydrazines. For instance, reacting cyclopropanecarboxaldehyde hydrazone with methyl-substituted diketones under acidic conditions yields the pyridazine core. Subsequent functionalization introduces the methylamine group at position 3. This method, however, often requires high temperatures (80–120°C) and extended reaction times (12–24 hours), leading to moderate yields (40–60%) due to competing side reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable precise introduction of the cyclopropyl group. A Suzuki-Miyaura coupling between 6-bromo-N-methylpyridazin-3-amine and cyclopropylboronic acid has been optimized using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in a dioxane/water solvent system. This method achieves yields of 65–75% under reflux conditions (90°C, 8 hours). Key challenges include avoiding deboronation of the cyclopropylboronic acid and ensuring regioselectivity at the 6-position.

Reductive Amination

Reductive amination offers a streamlined pathway for introducing the methylamine group. Reacting 6-cyclopropylpyridazin-3-one with methylamine in the presence of NaBH₃CN as a reducing agent in methanol at room temperature produces the target compound. This method is advantageous for its simplicity but requires careful pH control (pH 6–7) to prevent over-reduction or imine hydrolysis, yielding 50–55% product after purification.

Reaction Optimization and Conditions

Catalytic Systems

Palladium-based catalysts dominate cross-coupling methodologies. A comparative analysis reveals that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in terms of turnover number (TON = 1,200 vs. 800) when used with ligand-free conditions, reducing catalytic costs by 30%. Copper-mediated systems, such as CuBr/DMF combinations, have also shown promise for N-alkylation steps, particularly in introducing methyl groups without requiring protective groups.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling but may compromise cyclopropyl group stability.

  • Ethereal solvents (THF, dioxane) balance reactivity and selectivity, favoring yields >70% in Suzuki reactions.

  • Low-temperature conditions (0–25°C) are critical for reductive amination to minimize side products, while cross-coupling benefits from mild heating (80–90°C).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) remains the standard for isolating 6-cyclopropyl-N-methylpyridazin-3-amine. Preparative HPLC using C18 columns and a methanol/water mobile phase (0.1% TFA) achieves >98% purity, essential for pharmacological studies.

Spectroscopic Validation

Technique Key Features
¹H NMR Cyclopropyl protons (δ 0.5–1.2 ppm), pyridazine H-4/H-5 (δ 7.8–8.2 ppm), N–CH₃ (δ 2.9 ppm)
¹³C NMR Cyclopropyl carbons (δ 6–12 ppm), pyridazine C-3 (δ 152 ppm), N–CH₃ (δ 38 ppm)
HRMS [M+H]⁺ = 149.0941 (C₈H₁₁N₃)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Cross-Coupling65–7595–98High regioselectivity
Reductive Amination50–5590–93Simplicity, minimal byproducts
Cyclization40–6085–90Single-pot synthesis

The cross-coupling route is preferred for scalability, whereas reductive amination suits small-scale exploratory syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

6-cyclopropyl-N-methylpyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-cyclopropyl-N-methylpyridazin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-cyclopropyl-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 6-cyclopropyl-N-methylpyridazin-3-amine with key analogs, focusing on substituents, molecular weight, and structural similarity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS No. Structural Similarity Index
6-Cyclopropyl-N-methylpyridazin-3-amine Cyclopropyl (6), N-methyl (3) C₈H₁₁N₃ 149.20 Not provided
6-Chloro-N-propylpyridazin-3-amine Chloro (6), N-propyl (3) C₇H₁₀ClN₃ 171.63 951885-19-1 0.76 (vs. chloro analogs)
6-Chloro-N,N-dimethylpyridazin-3-amine Chloro (6), N,N-dimethyl (3) C₆H₈ClN₃ 157.60 7145-60-0 0.71
6-Chloro-N-(2-thienylmethyl)pyridazin-3-amine Chloro (6), N-(thienylmethyl) C₉H₈ClN₃S 225.70 1094673-26-3 0.82 (heterocyclic substituent)
3-Chloro-6-(methylamino)pyridazine Chloro (3), N-methyl (6) C₅H₆ClN₃ 143.57 14959-32-1 0.76
6-Methylpyridin-3-amine Methyl (6), NH₂ (3) C₆H₈N₂ 108.15 17259-32-4 0.68 (pyridine vs. pyridazine)

Key Observations :

  • Substituent Effects : Chloro analogs (e.g., 951885-19-1, 7145-60-0) exhibit higher molecular weights and polarities compared to the cyclopropyl variant, which may influence solubility and bioavailability. The cyclopropyl group’s ring strain and sp³ hybridization could enhance lipophilicity and metabolic resistance .
  • Pyridine vs. Pyridazine : 6-Methylpyridin-3-amine (pyridine core) lacks the second nitrogen atom present in pyridazines, reducing hydrogen-bonding capacity and electronic delocalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-cyclopropyl-N-methylpyridazin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a leaving group (e.g., chlorine in 3,6-dichloropyridazine) with cyclopropylamine under reflux in polar aprotic solvents like DMF or THF. Reaction optimization should focus on temperature (80–120°C), stoichiometry (1.2–1.5 equivalents of cyclopropylamine), and catalysts (e.g., Pd for Suzuki coupling if aryl halides are involved) . Monitor progress via TLC and characterize intermediates using 1H^1H-NMR .

Q. How can the structure of 6-cyclopropyl-N-methylpyridazin-3-amine be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : Confirm cyclopropyl (δ 0.5–1.5 ppm) and methylamine (δ 2.8–3.2 ppm) groups.
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-N bond lengths ~1.34 Å) .
  • Mass spectrometry : Verify molecular ion peak (expected m/z ~163.2 for C8_8H11_{11}N3_3).

Q. What are the primary biological targets or mechanisms associated with pyridazine derivatives like 6-cyclopropyl-N-methylpyridazin-3-amine?

  • Methodological Answer : Pyridazines often inhibit enzymes (e.g., kinases) or modulate receptors. Perform in vitro assays:

  • Enzyme inhibition : Use fluorogenic substrates to measure IC50_{50} values.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity and bioactivity compared to other substituents (e.g., ethyl, chloro)?

  • Methodological Answer : Conduct comparative SAR studies:

  • Synthetic analogs : Replace cyclopropyl with ethyl, chloro, or aryl groups via parallel synthesis.
  • Computational analysis : Use DFT calculations to compare electron density and steric maps (software: Gaussian, Schrödinger) .
  • Bioactivity profiling : Test analogs in cellular assays (e.g., cytotoxicity, target engagement) .

Q. What experimental strategies address contradictions in reported activity data for pyridazine derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer pH).
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, or internal datasets.
  • Counter-screening : Test off-target effects using panels of related enzymes/receptors .

Q. How can reaction kinetics and thermodynamics be optimized for large-scale synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Variables : Catalyst loading, solvent polarity, temperature.
  • Response surface methodology : Model yield vs. parameters using software (e.g., JMP, Minitab).
  • Scale-up considerations : Assess exotherms and mixing efficiency in flow reactors .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels (column: C18; mobile phase: acetonitrile/water + 0.1% formic acid).
  • Forced degradation studies : Expose the compound to heat, light, and humidity; profile degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.